An In-depth Technical Guide to the Structure of Adenosine-3'-5'-diphosphate
An In-depth Technical Guide to the Structure of Adenosine-3'-5'-diphosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine-3'-5'-diphosphate, also referred to as Adenosine 3',5'-bisphosphate or pAp, is a critical endogenous nucleotide that plays a pivotal role in cellular metabolism and signaling. Distinct from its well-known isomer adenosine diphosphate (ADP), where two phosphate groups are linked in a pyrophosphate chain at the 5' position, Adenosine-3'-5'-diphosphate features two separate monophosphate groups attached to the 3' and 5' carbons of the ribose sugar. This unique structural arrangement is fundamental to its biological functions, primarily as the metabolic product of sulfotransferase reactions and as a key intermediate in RNA processing and decay pathways. This guide provides a comprehensive examination of the molecular architecture of Adenosine-3'-5'-diphosphate, its physicochemical properties, its biological significance, and the experimental methodologies pertinent to its study. A thorough understanding of its structure is paramount for researchers investigating sulfation pathways, RNA biology, and for professionals engaged in the development of therapeutic agents targeting these processes.
Molecular Architecture of Adenosine-3'-5'-diphosphate
The structure of Adenosine-3'-5'-diphosphate (A3'p5'p) is an assembly of three core chemical moieties: a nitrogenous base (adenine), a pentose sugar (ribose), and two distinct phosphate groups.[1] The specific arrangement and linkage of these components define its chemical identity and biological specificity.
The Adenine Nucleobase
The foundation of the molecule is adenine, a purine nucleobase. It consists of a pyrimidine ring fused to an imidazole ring. This aromatic heterocyclic structure is responsible for the molecule's ultraviolet absorbance maximum at approximately 260 nm, a property frequently exploited for its detection and quantification.[2] The adenine base is attached to the ribose sugar via a β-N9-glycosidic bond, connecting the nitrogen at position 9 of the purine ring to the anomeric carbon (1') of the ribose.
The Ribose Sugar Moiety
The central scaffold of the molecule is a D-ribofuranose, a five-membered sugar ring. The stereochemistry of the chiral centers in the ribose is critical for the correct three-dimensional folding of the molecule and its recognition by enzymes. The key feature distinguishing it from deoxyadenosine derivatives is the presence of a hydroxyl group at the 2' position of the ribose ring.
The Defining Phosphate Groups
The defining characteristic of Adenosine-3'-5'-diphosphate is the location of its two phosphate groups. Unlike ADP, which has a pyrophosphate (diphosphate) group at the 5' position, A3'p5'p has two separate phosphomonoester linkages.[1][3]
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5'-Phosphate: A single phosphate group is attached to the 5' carbon of the ribose sugar through an ester bond. This is a common feature among most nucleotides involved in cellular bioenergetics and nucleic acid synthesis.
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3'-Phosphate: A second, distinct phosphate group is esterified to the 3' hydroxyl group of the ribose sugar. This 3'-phosphate is the key structural feature that differentiates A3'p5'p from ADP and AMP, and it is crucial for its specific biological roles, particularly in the context of RNA metabolism and sulfation pathways.
At physiological pH (around 7.3), the phosphate groups are deprotonated, conferring a significant negative charge to the molecule.[4]
Caption: Molecular structure of Adenosine-3'-5'-diphosphate.
Physicochemical Properties
A summary of the key physicochemical properties of Adenosine-3'-5'-diphosphate is provided below. These data are essential for designing experimental conditions for its analysis, purification, and use in biochemical assays.
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | [5] |
| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ | [5] |
| Molecular Weight | 427.20 g/mol | [5] |
| ChEBI ID | CHEBI:17985 | [6][7] |
| PubChem CID | 159296 | [5][6] |
| Charge at pH 7.3 | -4 (major species) | [4] |
| UV Absorbance (λmax) | 260 nm | [2] |
Biological Significance and Key Functions
The unique structure of Adenosine-3'-5'-diphosphate underpins its involvement in specific and vital cellular processes, distinguishing its role from other adenosine nucleotides like ATP and ADP.
Product of Sulfotransferase Activity
The primary route of A3'p5'p formation is as a byproduct of sulfation reactions.[1] Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate molecule (e.g., proteins, lipids, or xenobiotics).[2][8]
Reaction: PAPS + Substrate → Substrate-SO₃⁻ + Adenosine-3'-5'-diphosphate (pAp)
In this process, the cleavage of the high-energy phosphosulfate bond in PAPS releases the sulfonate group for transfer, yielding A3'p5'p as the spent cofactor.[3] The cellular concentration of A3'p5'p is therefore directly linked to the flux through sulfation pathways. It must be efficiently recycled to prevent its accumulation and potential feedback inhibition of SULTs. This recycling is accomplished by 3'(2'),5'-bisphosphate nucleotidases, which hydrolyze the 3'-phosphate group to yield Adenosine-5'-monophosphate (AMP).[1]
Caption: Role of A3'p5'p in the sulfation and recycling pathway.
Role in RNA Processing and Degradation
The presence of the 3'-phosphate group makes A3'p5'p a structural analog to the 3' end of RNA molecules that have been cleaved by certain endonucleases. In many organisms, RNA degradation pathways generate fragments with a 3'-phosphate. A3'p5'p, and its precursor PAPS, are known to interact with and modulate the activity of enzymes involved in RNA processing and decay. For instance, it can act as an inhibitor or modulator of specific ribonucleases and ligases, thereby influencing mRNA stability and turnover.
Experimental Methodologies
Studying Adenosine-3'-5'-diphosphate requires robust analytical techniques capable of separating it from structurally similar nucleotides and quantifying its concentration in complex biological matrices.
Analytical Techniques for Detection and Quantification
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for the analysis of A3'p5'p.
Protocol: Quantification of A3'p5'p by LC-MS/MS
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Sample Preparation:
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Extract nucleotides from cell or tissue lysates using a cold solvent mixture (e.g., methanol/acetonitrile/water). The cold temperature is critical to quench enzymatic activity and preserve the in vivo nucleotide pool.
-
Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in a mobile phase-compatible buffer for injection.
-
-
Chromatographic Separation:
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Column: A porous graphitic carbon (PGC) or an anion-exchange column is typically used. PGC columns offer excellent retention and separation of highly polar, structurally similar compounds like nucleotides.
-
Mobile Phase: A gradient elution is employed, typically starting with a high aqueous component (e.g., ammonium acetate or ammonium formate buffer) and ramping up the concentration of an organic solvent like acetonitrile. This gradient allows for the separation of nucleotides based on their polarity.
-
Rationale: The choice of an anion-exchange or PGC column is driven by the need to resolve A3'p5'p from the much more abundant isomers ADP and ATP, which differ only in the placement and number of phosphate groups.
-
-
Mass Spectrometry Detection:
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Ionization: Electrospray ionization (ESI) in negative mode is used, as the phosphate groups are readily deprotonated to form negative ions.
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Analysis: Tandem mass spectrometry (MS/MS) is employed for definitive identification and quantification. A specific precursor ion (the molecular ion of A3'p5'p) is selected and fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.
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Precursor/Product Ion Pair (Example): m/z 426 -> m/z 346 (loss of HPO₃). Note: Exact m/z values should be empirically determined.
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Caption: Experimental workflow for A3'p5'p quantification.
Conclusion
Adenosine-3'-5'-diphosphate is a nucleotide of significant biological importance, whose unique structure dictates its specialized roles in the cell. Its position as the product of all sulfotransferase reactions places it at a critical metabolic node, while its structural similarity to RNA 3' ends implicates it in the regulation of nucleic acid processing. For researchers in enzymology, RNA biology, and drug development, a precise understanding of the A3'p5'p structure is foundational for elucidating its mechanisms of action, developing inhibitors for related enzymes, and using its concentration as a biomarker for metabolic activity.
References
-
PubChem. (n.d.). Adenosine 3',5'-bismonophosphate(4-). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Adenosine 3',5'-diphosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). adenosine-3'-5'-bisphosphate. Retrieved from [Link]
-
EMBL-EBI. (n.d.). adenosine 3',5'-bismonophosphate (CHEBI:17985). Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine 3',5'-bisphosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Adénosine 3',5'-bisphosphate. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Phosphoadenosine 5'-phosphosulfate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS journal, 280(13), 3050–3057. Retrieved from [Link]
Sources
- 1. Adenosine 3',5'-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Adénosine 3',5'-bisphosphate — Wikipédia [fr.wikipedia.org]
- 4. Adenosine 3',5'-bismonophosphate(4-) | C10H11N5O10P2-4 | CID 23615194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adenosine 3',5'-diphosphate | C10H15N5O10P2 | CID 159296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adenosine-3'-5'-bisphosphate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. adenosine 3',5'-bismonophosphate (CHEBI:17985) [ebi.ac.uk]
- 8. 3'-Phosphoadenosine 5'-phosphosulfate | C10H15N5O13P2S | CID 10214 - PubChem [pubchem.ncbi.nlm.nih.gov]
